molecular formula C9H16O2 B12600922 4-Hydroxynon-5-en-2-one CAS No. 645401-52-1

4-Hydroxynon-5-en-2-one

Cat. No.: B12600922
CAS No.: 645401-52-1
M. Wt: 156.22 g/mol
InChI Key: NYIIVDZGANLZJC-UHFFFAOYSA-N
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Description

4-Hydroxynon-5-en-2-one: is an organic compound that belongs to the class of α,β-unsaturated hydroxyalkenals. It is a byproduct of lipid peroxidation, which occurs when polyunsaturated fatty acids undergo oxidative degradation. This compound is known for its reactivity and its role in various biological processes, including signaling and toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxynon-5-en-2-one can be synthesized through the oxidation of polyunsaturated fatty acids such as arachidonic acid and linoleic acid. The process involves the formation of lipid hydroperoxides, which then decompose to form this compound .

Industrial Production Methods: The use of catalysts and specific reaction conditions can optimize the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxynon-5-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 4-Hydroxynon-5-en-2-one is used as a model compound to study lipid peroxidation and its effects on cellular components. It is also used in the synthesis of other complex organic molecules .

Biology: In biological research, this compound is studied for its role in oxidative stress and its impact on cellular signaling pathways. It is known to form adducts with proteins, affecting their function and stability .

Medicine: The compound is investigated for its involvement in various diseases, including neurodegenerative disorders like Alzheimer’s and Parkinson’s diseases. It is also studied for its potential as a biomarker for oxidative stress .

Industry: In industrial applications, this compound is used in the development of antioxidants and preservatives. Its reactivity makes it a valuable compound for studying the stability of food products and other materials .

Mechanism of Action

4-Hydroxynon-5-en-2-one exerts its effects through its reactivity with nucleophiles. It forms covalent adducts with proteins, particularly at cysteine, histidine, and lysine residues. These adducts can alter protein function and lead to cellular dysfunction . The compound also affects signaling pathways by modulating the activity of various enzymes and transcription factors .

Properties

CAS No.

645401-52-1

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

4-hydroxynon-5-en-2-one

InChI

InChI=1S/C9H16O2/c1-3-4-5-6-9(11)7-8(2)10/h5-6,9,11H,3-4,7H2,1-2H3

InChI Key

NYIIVDZGANLZJC-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC(CC(=O)C)O

Origin of Product

United States

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